![molecular formula C19H30BNO5 B3019899 3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester CAS No. 1505516-19-7](/img/structure/B3019899.png)
3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester” is a derivative of phenylboronic acid that is extensively used in organic synthesis as a key building block for drug discovery, material science, and biosensor design. It has a CAS Number of 1505516-19-7 and a linear formula of C19H30NO5B . The compound is a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate . Its InChI code is 1S/C19H30BNO5/c1-17(2,3)24-16(22)21-11-12-23-15-10-8-9-14(13-15)20-25-18(4,5)19(6,7)26-20/h8-10,13H,11-12H2,1-7H3,(H,21,22) .Chemical Reactions Analysis
Boronic esters, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds and are widely used in organic synthesis . Protodeboronation of boronic esters has also been reported .Physical And Chemical Properties Analysis
This compound has a molecular weight of 363.26 . It is a white to yellow solid and is stored at 4°C .作用机制
Target of Action
The primary target of 3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the SM coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction allows the formation of a carbon-carbon bond between the carbon atom in the compound (linked to the boron) and another organic molecule bearing a leaving group .
Pharmacokinetics
It’s important to note that the compound, like other boronic pinacol esters, is only marginally stable in water . Its hydrolysis rate is considerably accelerated at physiological pH , which could impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond, enabling the synthesis of complex and potentially bioactive molecules. For example, it can be used as a starting material for the synthesis of 6-(hetero)arylthieno[3,2-b]pyridines, which are known to inhibit human tumor cells selectively .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
实验室实验的优点和局限性
3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester has several advantages for use in laboratory experiments. For example, this compound is relatively inexpensive and easy to synthesize. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, this compound has been shown to be non-toxic and non-irritating to skin and mucous membranes.
However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not soluble in water and must be dissolved in a suitable organic solvent. Furthermore, the reaction of this compound with other compounds can be slow and inefficient, and the yields of the desired product can be low.
未来方向
There are several potential future directions for the use of 3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester. For example, this compound could be used to develop new and improved methods for the synthesis of amines, aldehydes, and ketones. In addition, this compound could be used to study the interactions between boron-containing compounds and other biomolecules, such as proteins and nucleic acids. Furthermore, this compound could be used to develop new and improved methods for the preparation of biopolymers and peptides. Finally, this compound could be used to develop new and improved methods for the delivery of drugs and other therapeutic agents.
合成方法
3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester can be synthesized by reacting an alkyl boronic ester with an amine in the presence of a base. The reaction involves the formation of a boronic acid-amine complex, which is then reacted with a pinacol ester to form the desired product. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF). The reaction is usually conducted at room temperature, but can also be carried out at higher temperatures to increase the reaction rate.
科学研究应用
3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester has been used in various scientific research applications, such as in the study of biochemical and physiological effects. For example, this compound has been used to study the effects of boron on the activity of enzymes, and to investigate the mechanism of action of boron-containing compounds. In addition, this compound has been used to study the effects of boron on the structure and function of proteins. Furthermore, this compound has been used to study the effects of boron on the regulation of gene expression.
生化分析
Biochemical Properties
3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester plays a significant role in biochemical reactions, primarily due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes, proteins, and biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, this compound can interact with glycoproteins and glycolipids, affecting their function and stability .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . In terms of cellular metabolism, this compound can alter the activity of metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with active site residues of enzymes, leading to inhibition or activation . Additionally, this compound can bind to regulatory proteins, altering their conformation and function . Changes in gene expression can occur through interactions with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can undergo hydrolysis at higher pH levels . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular function . Threshold effects are observed, where a specific dosage range leads to maximal biochemical activity without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by hydrolytic enzymes, leading to the formation of boronic acid derivatives . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound can affect its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects . The localization of this compound can influence its activity and function within cells .
属性
IUPAC Name |
tert-butyl N-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO5/c1-17(2,3)24-16(22)21-11-12-23-15-10-8-9-14(13-15)20-25-18(4,5)19(6,7)26-20/h8-10,13H,11-12H2,1-7H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCVCYPGZBKJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B3019818.png)
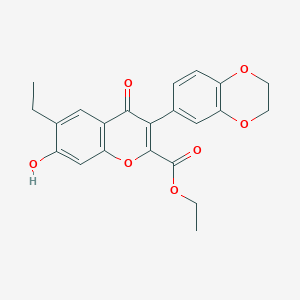

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019822.png)
amine hydrochloride](/img/structure/B3019823.png)
![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3019824.png)
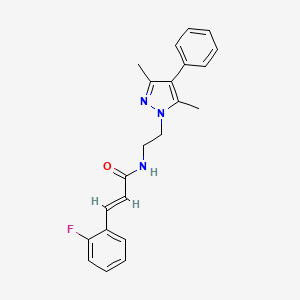
![N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]propanamide](/img/structure/B3019828.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3019829.png)
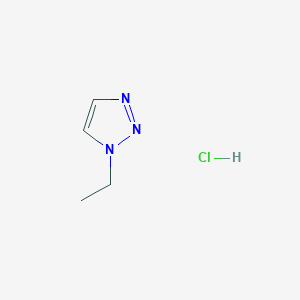
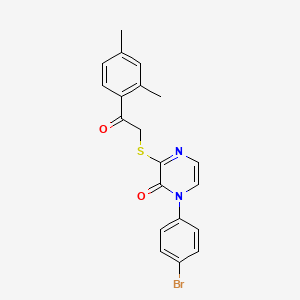
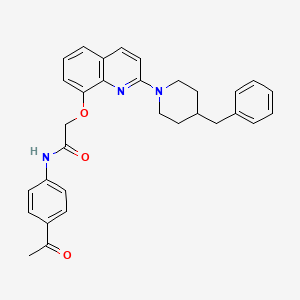
![N-(3-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3019837.png)
